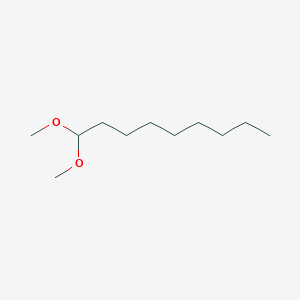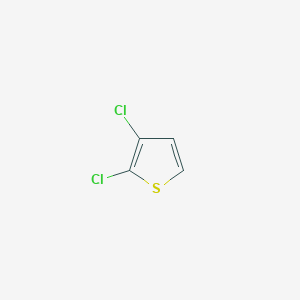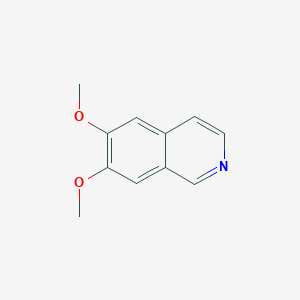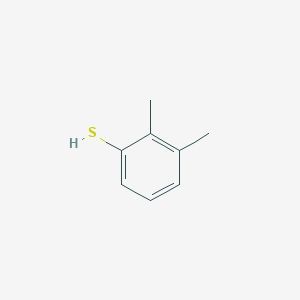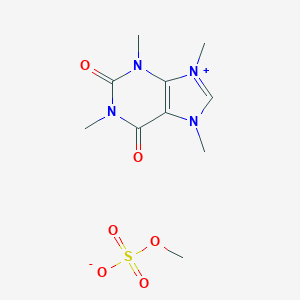
2,3,6,9-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,9-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate, commonly known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research as a reagent for measuring cell viability and proliferation. MTT has been used to study the effects of various drugs, toxins, and other agents on cells, as well as to investigate the mechanisms of action of these agents.
作用機序
MTT works by being reduced by living cells to formazan, a purple-colored compound that is insoluble in water. The amount of formazan produced is directly proportional to the number of viable cells present in the culture. This reaction is catalyzed by mitochondrial dehydrogenases, which are enzymes found in the mitochondria of living cells.
Biochemical and Physiological Effects
MTT has no known biochemical or physiological effects on cells or organisms. It is simply a reagent that is used to measure the viability and proliferation of cells in culture.
実験室実験の利点と制限
One advantage of using MTT in lab experiments is that it is a relatively simple and inexpensive reagent to use. It can be easily added to cell cultures and does not require any specialized equipment or expertise to use. Additionally, MTT assays are highly reproducible and can be used to generate quantitative data.
One limitation of MTT assays is that they are not suitable for all types of cells. Some cell types may not produce enough mitochondrial dehydrogenases to catalyze the reduction of MTT to formazan. Additionally, MTT assays may not be suitable for measuring the effects of certain drugs or toxins on cells, as these agents may interfere with the mitochondrial dehydrogenases that catalyze the reaction.
将来の方向性
There are several potential future directions for research involving MTT. One area of interest is the development of new and improved tetrazolium salts that can be used in cell viability assays. Another area of interest is the development of new methods for measuring cell viability and proliferation that do not rely on MTT or other tetrazolium salts. Finally, there is ongoing research into the mechanisms of action of MTT and other tetrazolium salts, which may lead to new insights into the biology of living cells.
合成法
MTT can be synthesized by the reaction of tetrazolium salts with dimethyl sulphoxide and formaldehyde. The resulting MTT crystals are then purified and dried. This method of synthesis has been used for many years and is well-established in the scientific community.
科学的研究の応用
MTT is used in a wide range of scientific research applications, including cell viability assays, proliferation assays, and cytotoxicity assays. It is a popular reagent for measuring the effects of drugs, toxins, and other agents on cells, as well as for investigating the mechanisms of action of these agents.
特性
CAS番号 |
18623-34-2 |
|---|---|
製品名 |
2,3,6,9-Tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate |
分子式 |
C10H16N4O6S |
分子量 |
320.32 g/mol |
IUPAC名 |
methyl sulfate;1,3,7,9-tetramethylpurin-9-ium-2,6-dione |
InChI |
InChI=1S/C9H13N4O2.CH4O4S/c1-10-5-11(2)7-6(10)8(14)13(4)9(15)12(7)3;1-5-6(2,3)4/h5H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
CODOGAUIMIDHBR-UHFFFAOYSA-M |
SMILES |
CN1C=[N+](C2=C1C(=O)N(C(=O)N2C)C)C.COS(=O)(=O)[O-] |
正規SMILES |
CN1C=[N+](C2=C1C(=O)N(C(=O)N2C)C)C.COS(=O)(=O)[O-] |
その他のCAS番号 |
18623-34-2 |
同義語 |
2,3,6,9-tetrahydro-1,3,7,9-tetramethyl-2,6-dioxo-1H-purinium methyl sulphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)
